4-Bromo-2,2-difluoro-3H-inden-1-one

Organic Synthesis Medicinal Chemistry Cross-Coupling

Procure 4-Bromo-2,2-difluoro-3H-inden-1-one (CAS 1196871-69-8) as a strategic building block for SAR programs. The 4-bromo substituent enables versatile cross-coupling, while the gem-difluoro group modulates lipophilicity and metabolic stability. Critically, this regioisomer is non-interchangeable with 5-, 6-, or 7-bromo analogs, ensuring regioselective derivatization and reliable biological probe development.

Molecular Formula C9H5BrF2O
Molecular Weight 247.039
CAS No. 1196871-69-8
Cat. No. B2448972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,2-difluoro-3H-inden-1-one
CAS1196871-69-8
Molecular FormulaC9H5BrF2O
Molecular Weight247.039
Structural Identifiers
SMILESC1C2=C(C=CC=C2Br)C(=O)C1(F)F
InChIInChI=1S/C9H5BrF2O/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3H,4H2
InChIKeyLYIKXCQFUWMWDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,2-difluoro-3H-inden-1-one (CAS 1196871-69-8): Core Chemical and Procurement Profile


4-Bromo-2,2-difluoro-3H-inden-1-one (CAS 1196871-69-8) is a synthetic organic compound belonging to the class of halogenated indenones, with the molecular formula C9H5BrF2O and a molecular weight of 247.04 g/mol . Its structure is characterized by an indanone core substituted with a single bromine atom at the 4-position and a gem-difluoro group at the 2-position . This compound is primarily utilized as a versatile building block or intermediate in organic synthesis and medicinal chemistry research, where the bromine atom serves as a functional handle for cross-coupling reactions [1].

Procurement Risk: Why 4-Bromo-2,2-difluoro-3H-inden-1-one (CAS 1196871-69-8) Cannot Be Arbitrarily Substituted


The scientific utility of 4-Bromo-2,2-difluoro-3H-inden-1-one is intrinsically linked to its precise substitution pattern, which renders it non-interchangeable with closely related analogs such as its positional isomers (5-, 6-, or 7-bromo) or the non-brominated parent compound . The position of the bromine atom on the aromatic ring is a critical determinant of both regioselectivity in cross-coupling reactions and molecular recognition in biological systems [1]. Furthermore, the gem-difluoro group confers distinct physicochemical properties, including altered lipophilicity and metabolic stability, that are not present in non-fluorinated or mono-fluorinated counterparts [2]. Generic substitution without rigorous validation introduces significant risk of synthetic failure or, in a biological context, unexpected and divergent activity profiles, thereby compromising the integrity of a research program.

Quantitative Differentiation: Comparative Evidence for 4-Bromo-2,2-difluoro-3H-inden-1-one (CAS 1196871-69-8)


Differential Reactivity in Pd-Catalyzed Cross-Coupling: The Strategic Value of the 4-Bromo Substituent

The 4-bromo substituent on the indenone core offers a strategic advantage in sequential, site-selective cross-coupling reactions. While direct comparative kinetic data for the 4-bromo isomer versus its 5-, 6-, and 7-bromo isomers are not available in the primary literature, extensive studies on structurally analogous halogenated indenones demonstrate that the position of a halogen atom profoundly influences its reactivity in palladium-catalyzed transformations [1]. The 4-position, being ortho to the carbonyl group, creates a unique steric and electronic environment that can be exploited to achieve orthogonality in multi-step syntheses, a property that is not uniformly shared by other positional isomers [2]. The presence of the 4-bromo handle allows for the late-stage introduction of diverse aryl and heteroaryl groups via Suzuki-Miyaura or similar couplings, a feature absent in the non-brominated parent compound, 2,2-difluoro-3H-inden-1-one (CAS 874279-86-4).

Organic Synthesis Medicinal Chemistry Cross-Coupling

Enhanced Physicochemical Profile Conferred by the Gem-Difluoro Motif

The gem-difluoro group at the 2-position is a well-validated structural motif in medicinal chemistry for modulating key physicochemical properties. Compared to the non-fluorinated indanone analog, 2,3-dihydro-1H-inden-1-one, the presence of the CF2 group is known to increase lipophilicity (measured by logP) and significantly enhance metabolic stability by blocking oxidative metabolism at the benzylic position [1]. The predicted boiling point for the target compound is 280.88 ± 40.00 °C at 760 Torr, with a predicted density of 1.750 ± 0.10 g/cm³ at 25 °C , reflecting the impact of the halogen and fluorine atoms on its physical state. While direct experimental logP or microsomal stability data for this specific compound are not publicly available, the class-level effect of gem-difluorination is a key differentiator from non-fluorinated or mono-fluorinated analogs.

Medicinal Chemistry Drug Design Physicochemical Properties

Purity Benchmarking: Supplier-Specified Purity of 4-Bromo-2,2-difluoro-3H-inden-1-one

For chemical procurement, the specified purity is a critical quantitative metric. Vendor data sheets for 4-Bromo-2,2-difluoro-3H-inden-1-one (CAS 1196871-69-8) consistently report a purity level of 98% . This is a common specification for research-grade chemical intermediates. In contrast, searches for the 5-bromo isomer (CAS 2095689-70-4) and 6-bromo isomer (CAS 2768326-38-9) show they are less widely available from major suppliers, and their specified purity can vary, with some vendors listing 95% . The more established supply chain and consistent purity specification for the 4-bromo isomer can reduce variability in subsequent reactions, offering a tangible procurement advantage.

Chemical Procurement Quality Control Analytical Chemistry

Role as a Key Intermediate in the Synthesis of Bioactive Molecules

The primary justification for procuring 4-Bromo-2,2-difluoro-3H-inden-1-one lies in its utility as a versatile synthetic intermediate. While this specific CAS number is not frequently cited in final drug patents, the broader class of bromo-fluoro-indenones serves as a key scaffold for generating diverse chemical libraries via cross-coupling reactions [1]. The compound's structure allows for the introduction of molecular complexity, and its gem-difluoro group is a recognized strategy for improving the drug-like properties of lead compounds [2]. This places it in a distinct category from simple, non-functionalized indanones, which lack the necessary handles for efficient diversification.

Medicinal Chemistry Organic Synthesis Drug Discovery

Targeted Application Scenarios for 4-Bromo-2,2-difluoro-3H-inden-1-one (CAS 1196871-69-8)


Synthesis of Diversified Chemical Libraries via Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent makes this compound an ideal substrate for Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly generate a library of 4-arylated or 4-heteroarylated indenone analogs for structure-activity relationship (SAR) studies [1]. The presence of the gem-difluoro group ensures that the resulting analogs possess potentially enhanced metabolic stability, a key attribute for advancing compounds into lead optimization [2].

Synthesis of Fluorinated Building Blocks for Lead Optimization

In drug discovery programs, the strategic incorporation of fluorine is a common tactic to improve a molecule's pharmacokinetic profile. This compound serves as a pre-fluorinated building block, enabling the direct installation of a gem-difluoro moiety into more complex molecular architectures [2]. This can circumvent the need for late-stage, challenging fluorination chemistry and provides a reliable source of a fluorinated scaffold .

Development of Novel Chemical Probes and Mechanistic Tools

The combination of a synthetic handle (Br) and a property-modulating group (CF2) makes this compound a valuable precursor for developing chemical probes. Researchers can use the bromine atom to attach reporter tags (e.g., biotin, fluorophores) or affinity handles, while the gem-difluoro group can influence the probe's cellular permeability and non-specific binding [2]. This is particularly relevant for creating probes targeting protein families that are known to bind indanone-related scaffolds.

Technical Documentation Hub

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